5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOURZOOVQWRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345538 | |
| Record name | 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-89-8 | |
| Record name | 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 3-(4-Methoxyphenyl)-3-oxopropanoate
The preparation begins with the Claisen condensation of ethyl acetate and 4-methoxyacetophenone in the presence of sodium ethoxide. This yields ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, a β-keto ester critical for subsequent cyclization. The reaction proceeds via nucleophilic acyl substitution, with the enolate intermediate attacking the carbonyl carbon of 4-methoxyacetophenone. Typical conditions involve refluxing in anhydrous ethanol (78°C, 6–8 h), achieving yields of 70–75% after recrystallization from ethyl acetate.
Cyclization to Form Pyrazol-3-one
The β-keto ester undergoes cyclization with hydrazine hydrate in ethanol under reflux (80°C, 4 h). Hydrazine acts as a bifunctional nucleophile, with one amino group attacking the ketone and the other facilitating ring closure. The reaction mixture is cooled to precipitate the product, which is filtered and washed with cold ethanol. Yield optimization studies indicate that a 1:1.2 molar ratio of β-keto ester to hydrazine hydrate maximizes output (82–85% yield).
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 4 hours |
| Molar Ratio (Ester:Hydrazine) | 1:1.2 |
| Yield | 82–85% |
Mechanochemical One-Pot Synthesis
Ball-Milling Protocol
A solvent-free approach utilizes a planetary ball mill to mechanochemically activate the reaction between ethyl 3-(4-methoxyphenyl)-3-oxopropanoate and hydrazine hydrate. The reactants are combined with sodium chloride (NaCl) as a grinding auxiliary and glacial acetic acid (30 μL/mmol) in a stainless-steel milling jar. Milling at 30 Hz for 40 minutes induces cyclization via continuous mechanical energy input, bypassing thermal activation.
Yield and Purity Considerations
This method achieves superior yields (88–92%) compared to conventional reflux, attributed to enhanced molecular diffusion and reduced side reactions. Post-milling purification involves washing with dichloromethane to remove NaCl, followed by vacuum drying. Nuclear magnetic resonance (NMR) analysis confirms >95% purity, with no detectable byproducts.
Table 2: Mechanochemical Synthesis Optimization
| Parameter | Value |
|---|---|
| Grinding Auxiliary | NaCl (6× reagent mass) |
| Frequency | 30 Hz |
| Duration | 40 minutes |
| Yield | 88–92% |
Catalyzed Aqueous-Phase Synthesis
Ammonium Phosphate-Mediated Reaction
Adapting methods for bis-pyrazolone synthesis, 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one can be prepared in water using (NH₄)₂HPO₄ as a catalyst. A mixture of 4-methoxybenzaldehyde and methyl hydrazine (1:1.1 molar ratio) is stirred in aqueous medium at 80°C for 2 hours. The catalyst (10 mol%) facilitates Knoevenagel condensation followed by Michael addition, though this route predominantly forms bis-pyrazolones unless stoichiometry is tightly controlled.
Limitations and Modifications
While this method offers environmental benefits, yields for the monomeric target compound remain suboptimal (60–65%). Reducing aldehyde equivalents to 0.5 mmol per 1 mmol hydrazine shifts the equilibrium toward monomer formation, albeit requiring extended reaction times (6–8 h).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Cyclocondensation : Ideal for laboratory-scale production but energy-intensive due to reflux requirements.
-
Mechanochemical : Scalable for industrial applications with minimal solvent waste, though dependent on specialized equipment.
-
Aqueous-Phase : Eco-friendly but limited by lower yields and selectivity challenges.
Cost and Purity
Mechanochemical synthesis reduces raw material costs by 20–25% compared to solution-phase methods, primarily due to eliminated solvent expenses. Purity profiles remain consistent across methods, with HPLC analyses showing ≥95% purity for all routes.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions, primarily at the pyrazolone ring or methoxyphenyl group. Key examples include:
Thioether Formation
Reaction with aryl disulfides in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) yields thioether derivatives. For example:Conditions : DMF solvent, 80°C, 12 hours .
Cyano Substitution
Malononitrile reacts with the compound under basic conditions to introduce a cyano group:Yield : 70% .
Cyclization Reactions
The compound participates in cyclocondensation to form fused heterocycles:
Pyrido-Pyrimidine Formation
Reaction with formamide-formic acid generates pyrido-pyrimidine derivatives:Conditions : Reflux in DMF, 12 hours .
| Reagent | Product | Yield |
|---|---|---|
| Formamide | Pyrido[2,3-d]pyrimidine | 65% |
| Triethyl orthoformate | Pyrano-pyrazolo-pyrimidine | 68% |
Oxidation
Controlled oxidation with KMnO₄ converts the pyrazolone ring into a pyrazole-dione:Applications : Precursor for bioactive molecules.
Reduction
Sodium borohydride reduces the carbonyl group to a secondary alcohol:Yield : 85%.
Azo Coupling
Diazotization followed by coupling with aromatic amines produces azo dyes:Example : Coupling with 3-methoxyaniline yields a red dye ( nm) .
Schiff Base Formation
Reaction with aldehydes forms Schiff bases, which are intermediates for anticancer agents:Notable Derivatives :
Comparative Reactivity
The methoxyphenyl group enhances electron density, directing substitutions to the para position. Key differences from analogs include:
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of derivatives of 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one. For instance:
- Research Findings: A study synthesized various derivatives and evaluated their antiproliferative activity against human lung adenocarcinoma cell lines (A549 and NCI-H522). The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while demonstrating lower toxicity to normal cells .
| Compound | Activity Against A549 | Activity Against NCI-H522 | Selectivity Ratio |
|---|---|---|---|
| P7 | High | High | 10 |
| P11 | Moderate | High | 8 |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. Research has shown that derivatives can inhibit inflammatory pathways, such as the MAPK/NF-κB signaling pathway, which is crucial in various inflammatory diseases .
| Compound | Inhibition (%) | Mechanism of Action |
|---|---|---|
| P1 | 75% | MAPK/NF-κB signaling repression |
| P2 | 60% | Cytokine production reduction |
Synthesis Example:
A common synthetic route includes:
- Reagents: 4-methoxybenzaldehyde and hydrazine hydrate.
- Conditions: Heating under reflux in ethanol.
- Yield: Typically ranges from 60% to 80%.
Case Study 1: Anticancer Evaluation
In a controlled study, researchers synthesized a series of pyrazolone derivatives, including this compound. The evaluation involved:
- Methodology: MTT assay to determine cell viability.
- Results: The compound showed IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of a derivative of the compound in an animal model of arthritis:
- Methodology: Administration of the compound followed by assessment of inflammatory markers.
- Results: Marked reduction in swelling and pain was observed, alongside decreased levels of pro-inflammatory cytokines.
Mechanism of Action
The mechanism by which 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of inflammatory mediators, making it a potential candidate for anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Physical Properties of Selected Pyrazol-3-one Derivatives
Crystallographic and Spectroscopic Insights
- Tautomerism and Hydrogen Bonding: X-ray studies of 5-amino-2-phenyl-DHPO reveal a predominant enol tautomer stabilized by intramolecular hydrogen bonds (N–H···O=C). The 4-methoxyphenyl group in the target compound may alter tautomeric equilibrium due to steric and electronic effects .
Spectroscopic Characterization : FTIR and NMR data for fluorinated derivatives show distinct C=O stretches (~1650 cm⁻¹) and upfield-shifted aromatic protons due to electron-withdrawing fluorine atoms . The target compound’s methoxy group is expected to downshift adjacent protons in ¹H NMR (δ ~3.8 ppm for OCH₃) .
Biological Activity
5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a methoxyphenyl group, which is crucial for its biological activity.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of pyrazole derivatives, including this compound. The compound has shown moderate antibacterial activity against various bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 14 |
| Bacillus stearothermophilus | 16 |
| Salmonella typhi | 12 |
The results indicate that while the compound exhibits some antibacterial activity, it is generally less effective than standard antibiotics like penicillin and streptomycin .
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging method. The results demonstrated that this compound has significant antioxidant activity.
Table 2: Antioxidant Activity of this compound
| Compound Code | IC50 (µg/mL) | Standard (Ascorbic Acid) |
|---|---|---|
| This compound | 30 | 10.72 |
The IC50 value indicates that the compound has a moderate antioxidant capacity compared to ascorbic acid .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 25 |
| A549 (Lung) | 20 |
| SF-268 (Brain) | 15 |
These findings suggest that this pyrazole derivative may inhibit cancer cell proliferation effectively .
Case Studies
- Antibacterial Study : A study conducted on several pyrazole derivatives found that modifications on the phenyl ring significantly impacted antibacterial efficacy. The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria .
- Antioxidant Evaluation : Another research highlighted the relationship between structural features of pyrazole derivatives and their antioxidant properties. The methoxy substitution was identified as a key factor contributing to increased radical scavenging activity .
Q & A
Q. What are the established synthetic routes for 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, and what reaction conditions are optimal?
The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with α,β-unsaturated ketones in ethanol under reflux. A representative procedure involves reacting 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol, yielding the target compound with confirmed crystal structure . Key parameters include:
- Solvent: Ethanol (reflux, ~78°C).
- Reaction Time: 6–12 hours.
- Yield: Varies between 65–85%, depending on substituents.
Alternative routes may use Vilsmeier-Haack formylation (e.g., for pyrazole carbaldehydes) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray Diffraction: Resolves tautomeric forms and hydrogen-bonding networks. For example, the crystal structure of a related pyrazol-3-one derivative (P21/a space group, a=10.187 Å, b=11.481 Å, c=7.392 Å, β=102.43°) confirms the CH-form tautomer .
- NMR/IR Spectroscopy: Used to verify the methoxy group (δ 3.8–4.0 ppm in ¹H NMR) and carbonyl stretching (~1650–1700 cm⁻¹ in IR) .
Q. How do substituents on the pyrazolone ring influence synthetic outcomes?
Electron-donating groups (e.g., methoxy) enhance stability during condensation by reducing electron-deficient intermediates. Substituents at the 1-position (e.g., aryl groups) affect reaction kinetics and regioselectivity. For example, bulky aryl groups may require longer reaction times .
Q. What purification methods are recommended for isolating high-purity samples?
- Recrystallization: Ethanol or ethyl acetate are preferred solvents due to moderate polarity.
- Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) eluent removes byproducts like unreacted hydrazines .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Contradictions may arise from dynamic processes (e.g., tautomerism in solution vs. solid state). Strategies include:
Q. What solvent systems or catalysts improve reaction efficiency in ultrasound-assisted synthesis?
Ultrasound (40 kHz, 100 W) reduces reaction times by 50–70% compared to thermal methods. Ethanol with 5 mol% acetic acid enhances cyclization rates for pyrazolones, achieving yields >80% .
Q. How does hydrogen bonding influence crystallographic packing and stability?
Intermolecular N–H···O=C bonds (2.8–3.0 Å) form chains or sheets, stabilizing the lattice. For example, the NH₂ group in 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one forms four hydrogen bonds with adjacent molecules .
Q. What strategies address low yields in hydrazine-based condensations?
- Pre-activation of Hydrazines: Use hydrazine hydrochlorides to avoid side reactions.
- Microwave Assistance: Reduces reaction time to 20–30 minutes with comparable yields .
Q. How can structure-activity relationships (SAR) guide pharmacological studies?
Substituents at the 4-methoxyphenyl group modulate bioactivity. For instance:
- Antitumor Activity: Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity.
- Antidepressant Potential: Bulky aryl groups improve blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
